molecular formula C12H16N2 B086715 n-Ethyl-n-cyanoethyl-m-toluidine CAS No. 148-69-6

n-Ethyl-n-cyanoethyl-m-toluidine

Cat. No.: B086715
CAS No.: 148-69-6
M. Wt: 188.27 g/mol
InChI Key: NPCCPMHHNIOSHL-UHFFFAOYSA-N
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Description

n-Ethyl-n-cyanoethyl-m-toluidine: is an organic compound that belongs to the class of tertiary amines It is characterized by the presence of a cyanoethyl group attached to the nitrogen atom, along with an ethyl group and a methyl-substituted benzene ring (m-toluidine)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-n-cyanoethyl-m-toluidine typically involves the reaction of m-toluidine with acrylonitrile in the presence of a base. The reaction proceeds via nucleophilic addition of the amine to the acrylonitrile, followed by subsequent alkylation with ethyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: n-Ethyl-n-cyanoethyl-m-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: n-Ethyl-n-cyanoethyl-m-toluidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of tertiary amines on biological systems. It may also be employed in the development of new bioactive molecules.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. It can also be used as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of n-Ethyl-n-cyanoethyl-m-toluidine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the tertiary amine can act as a base or nucleophile. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules.

Comparison with Similar Compounds

  • N-(2-Cyanoethyl)-N,N-diisopropylamine
  • N-(2-Cyanoethyl)-N-methyl-m-toluidine
  • N-(2-Cyanoethyl)-N-phenyl-m-toluidine

Comparison: n-Ethyl-n-cyanoethyl-m-toluidine is unique due to the presence of both an ethyl group and a methyl-substituted benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-(N-ethyl-3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCCPMHHNIOSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051735
Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-69-6
Record name 3-[Ethyl(3-methylphenyl)amino]propanenitrile
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Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Record name 148-69-6
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Record name Propanenitrile, 3-[ethyl(3-methylphenyl)amino]-
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Record name 3-(Ethyl(3-methylphenyl)amino)propanenitrile
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Record name 3-(N-ethyl-m-toluidino)propiononitrile
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Record name 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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